molecular formula C19H19N3O6S2 B2810518 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-63-9

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2810518
CAS No.: 941925-63-9
M. Wt: 449.5
InChI Key: CISCGUYFVPSSDT-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex benzothiazole derivatives. It serves as an intermediate in the preparation of compounds with potential biological activities .

Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and analgesic agent. Studies have shown that benzothiazole derivatives can inhibit enzymes involved in inflammatory pathways, making them promising candidates for the development of new drugs .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes such as cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators like prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of both methoxy and nitro groups on the benzothiazole ring. These substituents confer distinct electronic and steric properties, influencing the compound’s reactivity and biological activity. The combination of these features makes it a valuable compound for various scientific applications .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-12-5-7-14(8-6-12)30(26,27)9-3-4-17(23)20-19-21-18-15(28-2)10-13(22(24)25)11-16(18)29-19/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISCGUYFVPSSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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